molecular formula C14H19N3O2 B2714199 N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415533-38-7

N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2714199
CAS No.: 2415533-38-7
M. Wt: 261.325
InChI Key: URIWXYYBPNJSEV-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and an oxolan-2-ylmethyl group, which is derived from tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the reaction of cinnoline derivatives with oxolan-2-ylmethylamine. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the ATP-binding site of a receptor, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its cinnoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(15-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)16-17-13/h8,11H,1-7,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIWXYYBPNJSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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